molecular formula C8H8Cl2O B1390811 (1S)-1-(3,4-dichlorophenyl)ethan-1-ol CAS No. 252963-13-6

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol

Cat. No.: B1390811
CAS No.: 252963-13-6
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-YFKPBYRVSA-N
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Description

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: is a chiral organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethan-1-ol group attached to the 1 position

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (1S)-enantiomer.

  • Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to directly produce the (1S)-enantiomer.

  • Chemical Reduction: Reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch reactors where the compound is synthesized in controlled conditions to ensure purity and yield.

  • Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: undergoes various types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid or potassium permanganate.

  • Reduction: The compound can be reduced further to produce other derivatives, such as the corresponding alkane.

  • Substitution Reactions: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.

  • Substitution: Nucleophiles like hydroxide, amine, and thiol groups.

  • Coupling: Palladium catalysts, boronic acids, and bases.

Major Products Formed:

  • Aldehydes and Carboxylic Acids: From oxidation reactions.

  • Alkanes: From reduction reactions.

  • Biaryl Compounds: From coupling reactions.

Scientific Research Applications

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: can be compared with other similar compounds, such as (1R)-1-(3,4-dichlorophenyl)ethan-1-ol , 1-(3,4-dichlorophenyl)ethanone , and 1-(3,4-dichlorophenyl)ethanol . The uniqueness of This compound lies in its chirality, which can lead to different biological activities and interactions compared to its enantiomer or structurally similar compounds.

Comparison with Similar Compounds

  • (1R)-1-(3,4-dichlorophenyl)ethan-1-ol

  • 1-(3,4-dichlorophenyl)ethanone

  • 1-(3,4-dichlorophenyl)ethanol

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Biological Activity

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral organic compound notable for its unique structural features, including a phenyl ring with two chlorine substituents and an alcohol functional group. Its chirality can lead to distinct biological activities compared to its enantiomer. This article explores the biological activities associated with this compound, including its potential applications in medicine and industry.

  • Molecular Formula: C8H8Cl2O
  • Molecular Weight: 195.06 g/mol
  • Chirality: The compound exists as a single enantiomer, which influences its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing varying degrees of effectiveness.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also highlighted the compound's cytotoxic effects on cancer cells. In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)18 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that it may act by:

  • Inhibiting Enzymatic Activity: The compound may inhibit enzymes critical for cell survival in pathogens.
  • Modulating Cell Signaling Pathways: It has been shown to affect pathways involved in apoptosis and cell growth regulation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The study found that it significantly inhibited the growth of Staphylococcus aureus in a dose-dependent manner, suggesting its potential use in treating skin infections caused by this pathogen .

Study 2: Cancer Cell Inhibition

In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through the mitochondrial pathway . This positions the compound as a promising lead for developing new anticancer drugs.

Properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271839
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252963-13-6
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252963-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=s-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, 3,4-dichloroacetophenone (0.4 mmol), i-propanol (3 mL) and a solution of potassium t-butoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 72 h under H2 (3 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dichlorophenyl)ethanol was obtained and the ee value (ee=95%) was measured by GC analysis.
Quantity
0.4 mmol
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3 mL
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3 mL
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1 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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